molecular formula C36H24N2 B13387573 3-(9H-carbazol-3-yl)-9-(2-phenylphenyl)carbazole

3-(9H-carbazol-3-yl)-9-(2-phenylphenyl)carbazole

Cat. No.: B13387573
M. Wt: 484.6 g/mol
InChI Key: VLFJGKLLRFJTRN-UHFFFAOYSA-N
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Description

3-(9H-Carbazol-3-yl)-9-(2-phenylphenyl)carbazole is a sophisticated organic compound designed for advanced materials science applications. This carbazole-based molecule is primarily investigated for its exceptional electronic and photophysical properties, making it a valuable material in the development of next-generation optoelectronic devices. In the field of organic light-emitting diodes (OLEDs), this compound serves as a high-performance host material in phosphorescent (PhOLED) emitting layers . Its rigid, conjugated tricyclic structure, provided by the carbazole units, facilitates efficient charge transport and confers high thermal stability . The molecular design allows for a high triplet energy state (T1), which is critical for preventing reverse energy transfer from the phosphorescent guest emitter to the host, thereby confining excitons and maximizing device efficiency . Furthermore, its structure can be engineered to exhibit bipolar charge-transport characteristics, allowing for balanced injection and transport of both holes and electrons within the emissive layer, which simplifies device architecture and enhances performance . Beyond OLED technology, carbazole derivatives of this type show significant promise in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs) . They can be incorporated into donor-π-acceptor (D-π-A) configurations, where the carbazole moiety acts as a powerful electron-donor, contributing to broad spectral absorption in the visible range and favorable energy level alignment for efficient electron injection into semiconductors like TiO2 . The compound's high molar extinction coefficient and tunable HOMO-LUMO levels make it an excellent candidate for use as a co-sensitizer to achieve broader spectral coverage and improved power conversion efficiencies in solar cells . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C36H24N2

Molecular Weight

484.6 g/mol

IUPAC Name

3-(9H-carbazol-3-yl)-9-(2-phenylphenyl)carbazole

InChI

InChI=1S/C36H24N2/c1-2-10-24(11-3-1)27-12-5-8-16-34(27)38-35-17-9-6-14-29(35)31-23-26(19-21-36(31)38)25-18-20-33-30(22-25)28-13-4-7-15-32(28)37-33/h1-23,37H

InChI Key

VLFJGKLLRFJTRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)NC7=CC=CC=C76)C8=CC=CC=C83

Origin of Product

United States

Biological Activity

3-(9H-Carbazol-3-yl)-9-(2-phenylphenyl)carbazole is a novel compound derived from the carbazole family, known for its diverse biological activities. This article explores its biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes two carbazole moieties connected by a phenyl group. This structural arrangement is believed to contribute to its biological activities.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of carbazole derivatives. For instance, compounds similar to 3-(9H-carbazol-3-yl)-9-(2-phenylphenyl)carbazole have demonstrated significant inhibitory effects on various cancer cell lines. One study reported that carbazole derivatives could reactivate the p53 pathway in melanoma cells, leading to increased apoptosis and decreased tumor growth in vivo .

Table 1: Summary of Antitumor Activities

CompoundCancer TypeMechanism of ActionReference
3-(9H-Carbazol-3-yl)-9-(2-phenylphenyl)carbazoleMelanomap53 pathway activation
9-Ethyl-9H-carbazole-3-carbaldehydeVarious solid tumorsInduction of apoptosis

2. Anti-inflammatory Activity

Carbazole derivatives have also been evaluated for their anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Table 2: Anti-inflammatory Effects of Carbazole Derivatives

CompoundInflammatory ModelEffectReference
3-(9H-Carbazol-3-yl)-9-(2-phenylphenyl)carbazoleLPS-induced inflammationReduced cytokine levels
Various carbazole derivativesCarrageenan-induced edemaDecreased edema formation

3. Antimicrobial Activity

The antimicrobial efficacy of carbazole derivatives has been extensively studied. Research indicates that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways .

Table 3: Antimicrobial Activities

CompoundPathogenMinimum Inhibitory Concentration (MIC)Reference
3-(9H-Carbazol-3-yl)-9-(2-phenylphenyl)carbazoleStaphylococcus aureus50 µg/mL
N-substituted carbazolesEscherichia coli25 µg/mL

Case Studies

  • Antitumor Study : A study on the effects of a related carbazole derivative showed selective cytotoxicity towards BRAF-mutated melanoma cells while sparing normal cells. This selectivity was attributed to the compound's ability to enhance apoptosis through caspase activation .
  • Anti-inflammatory Research : In vitro assays demonstrated that specific carbazole derivatives could significantly reduce the expression of inflammatory markers in macrophages, suggesting their potential for therapeutic use in chronic inflammatory conditions .

Comparison with Similar Compounds

Anticancer Activity

Carbazole derivatives with substituents at the 3- and 7-positions exhibit mutant p53-binding properties, restoring tumor-suppressive functions. Key comparisons include:

Compound Substituents Genotoxicity Epigenetic Effects Key Findings Reference
PK083 9-Ethyl, 3-(N-methylmethanamine) Low DNA repair "Damage-corrective" in breast cancer
PK9320 9-Ethyl, 7-(furan-2-yl), 3-(N-methylmethanamine) Moderate DNA demethylation Anticancer "epi-compound"
PK9323 9-Ethyl, 7-(thiazol-4-yl), 3-(N-methylmethanamine) High DNA damage Potent genotoxicity
Target Compound 3-Carbazolyl, 9-(2-phenylphenyl) Not reported Not reported Potential for optoelectronics

Analysis: The target compound’s lack of nitrogenous side chains (e.g., methanamine) may reduce direct anticancer activity but enhance stability for material science applications. Substituents like thiazole (PK9323) increase genotoxicity, whereas biphenyl groups in the target compound likely prioritize electronic properties over bioactivity .

Antimicrobial Activity

Carbazoles with hydrazine-carboximidamide or halogen substituents show strong antibacterial effects:

Compound Substituents MIC (μg/mL) Target Pathogens Reference
Compound 4 (Xue et al.) 9-(2,4-Dichlorobenzyl), dihydrotriazine 0.5–2 Broad-spectrum bacteria
Compound 5 (Xue et al.) 9-(4-Methylbenzyl), hydrazine-carboximidamide 1–4 Bacillus subtilis
3-Cyano-9H-carbazole 3-Cyano 2–8 B. subtilis, E. coli
Target Compound 3-Carbazolyl, 9-(2-phenylphenyl) N/A N/A

Analysis: The target compound’s bulky biphenyl group may hinder membrane penetration, reducing antimicrobial efficacy compared to smaller substituents like cyano or halogens. However, its extended conjugation could be leveraged for photodynamic antimicrobial applications .

Optoelectronic Properties

Carbazole derivatives with extended π-systems are critical in OLEDs and organic photovoltaics:

Compound Structure HOMO (eV) LUMO (eV) Band Gap (eV) Application Reference
Bithiazole 6 5,5′-Bis(carbazolyl)-4,4′-diphenylbithiazole -5.84 -3.68 2.16 Organic semiconductors
o-PhCzCNCz 9-(2-Phenylphenyl)-3-cyanocarbazole -5.9 -2.7 3.2 OLED host material
m-PhCzCNCz 9-(3-Phenylphenyl)-3-cyanocarbazole -5.8 -2.6 3.2 OLED host material
Target Compound 3-Carbazolyl, 9-(2-phenylphenyl) Estimated: -5.7 to -5.9 Estimated: -2.5 to -2.8 ~3.1–3.3 OLEDs, sensors

Its HOMO/LUMO levels are comparable to PCBM, a common acceptor in organic photovoltaics, suggesting utility in charge transport layers .

Preparation Methods

Alkylation and Arylation Reactions

  • Alkylation : This involves attaching an alkyl group to the carbazole nucleus. For example, using sodium hydride (NaH) and alkyl halides in solvents like DMF.
  • Arylation : This involves attaching an aryl group, often through palladium-catalyzed cross-coupling reactions like the Buchwald–Hartwig reaction.

Cross-Coupling Reactions

Cross-coupling reactions are crucial for forming carbon-carbon bonds between carbazole and other aryl groups. The Buchwald–Hartwig amination and Suzuki coupling are commonly used methods.

Analysis of Related Compounds

3-(9H-Carbazol-9-yl)-9H-carbazole

This compound is synthesized through a reaction involving sodium hydroxide in tetrahydrofuran and methanol, yielding a product with an 86% yield. This method could be adapted for different carbazole derivatives.

Branched Methoxydiphenylamine-Substituted Carbazole

The synthesis of these compounds involves complex cross-coupling reactions and alkylation steps, demonstrating the versatility of carbazole chemistry.

Data Tables and Research Results

Compound Synthesis Method Yield
3-(9H-Carbazol-9-yl)-9H-carbazole Sodium hydroxide in THF and methanol 86%
Branched Methoxydiphenylamine-Substituted Carbazole Buchwald–Hartwig cross-coupling Variable

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(9H-carbazol-3-yl)-9-(2-phenylphenyl)carbazole, and how do alkylation and cross-coupling reactions influence its structural purity?

  • Methodology : The compound can be synthesized via multi-step protocols involving alkylation of carbazole precursors followed by cross-coupling reactions. For example:

  • Alkylation : Use bromo- or iodo-substituted carbazole derivatives (e.g., 3-iodo-9H-carbazole) with alkyl halides (e.g., bromo-2-phenylbenzene) under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce substituents at the N-position .
  • Cross-coupling : Employ Sonogashira coupling (Pd catalysts, CuI, and ligands like PPh₃) to attach aromatic groups to the carbazole core. For biphenyl linkages, optimize reaction temperatures (e.g., 130°C in 1,4-dioxane) and stoichiometry to minimize side products .
    • Purification : Use silica gel column chromatography with gradients of ethyl acetate/petroleum ether (e.g., 1:6) to isolate pure products. Confirm purity via TLC, NMR, and HRMS .

Q. How are photophysical properties (e.g., emission wavelength, quantum yield) of carbazole derivatives characterized, and what solvent systems are optimal for these measurements?

  • Methodology :

  • Absorption/Emission Spectra : Measure in tetrahydrofuran (THF) or dichloromethane (DCM) using UV-Vis and fluorescence spectrometers. For example, excitation at λmax absorption (e.g., 369–380 nm) reveals emission maxima in the blue-green region (416–428 nm) .
  • Quantum Yield : Compare integrated emission intensities against standard references (e.g., quinine sulfate) in degassed solvents to minimize oxygen quenching .
    • Key Variables : Solvent polarity and aggregation effects (e.g., solid-state vs. solution) significantly alter emission profiles. For solid-state analysis, spin-coat thin films and use powder X-ray diffraction (PXRD) to correlate crystallinity with optical behavior .

Advanced Research Questions

Q. How do alkyl chain length and substitution patterns on the carbazole core influence intermolecular packing and optoelectronic performance in OLED applications?

  • Experimental Design :

  • Synthesize derivatives with varying N-alkyl chains (e.g., ethyl vs. hexyl) and compare their photophysical data. For example, hexylated derivatives (e.g., 3b in ) exhibit sharper emission bands (λem = 428 nm) compared to ethylated analogues (broader bands, λem = 416–428 nm) due to reduced π-π stacking .
  • Use atomic force microscopy (AFM) or grazing-incidence wide-angle X-ray scattering (GIWAXS) to analyze thin-film morphology and correlate with device efficiency .
    • Data Contradictions : Longer alkyl chains may suppress aggregation-caused quenching (ACQ) but reduce charge carrier mobility. Balance these effects by tuning chain length and substituent positions .

Q. What computational methods are suitable for predicting the electronic structure and charge transport properties of 3-(9H-carbazol-3-yl)-9-(2-phenylphenyl)carbazole?

  • Methodology :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to model HOMO/LUMO energies and reorganization energies. Compare with experimental cyclic voltammetry (CV) data .
  • Simulate charge transfer integrals using Marcus theory to assess hole/electron mobility in organic semiconductor layers .
    • Validation : Cross-check computed emission spectra (TD-DFT) with experimental fluorescence data to validate electronic transitions .

Q. How can researchers resolve discrepancies in reported emission maxima for carbazole derivatives across different studies?

  • Analysis Framework :

  • Sample Purity : Verify via HPLC or mass spectrometry; impurities (e.g., unreacted precursors) can redshift emission .
  • Measurement Conditions : Standardize solvent polarity, concentration, and excitation wavelengths. For example, THF vs. DCM may shift λem by 10–15 nm .
  • Crystallinity : Use differential scanning calorimetry (DSC) to assess phase purity, as amorphous regions broaden emission bands .

Methodological Considerations Table

Parameter Basic Research Advanced Research
Synthesis Sonogashira coupling, alkylation Asymmetric catalysis, flow chemistry
Characterization NMR, UV-Vis, TLC GIWAXS, TOF-SIMS, transient absorption spectroscopy
Data Interpretation Correlation of structure with λem Machine learning-driven property prediction

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